An In-depth Technical Guide to 5-(5-Amino-2-methylphenoxy)pentan-1-ol
An In-depth Technical Guide to 5-(5-Amino-2-methylphenoxy)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 5-(5-Amino-2-methylphenoxy)pentan-1-ol. While specific experimental data for this compound is not extensively available in public-access literature, this document synthesizes foundational chemical principles and data from analogous structures to offer insights into its properties, potential synthesis, and areas of scientific interest. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting the molecule's structural features and postulating its potential utility.
Introduction: Unveiling a Molecule of Interest
5-(5-Amino-2-methylphenoxy)pentan-1-ol is a bifunctional organic molecule that incorporates several key chemical features: a primary aromatic amine, a methyl-substituted phenol ring, an ether linkage, and a primary alcohol. This unique combination of functional groups suggests a versatile chemical scaffold with potential applications in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a hydroxyl group opens avenues for diverse chemical modifications and derivatizations, making it an attractive building block for the synthesis of more complex molecules.
The core structure, a substituted phenoxy-alkanol, is a common motif in pharmacologically active compounds. The aromatic amine and phenol ether components can participate in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems. The pentanol side chain provides conformational flexibility and can influence the molecule's solubility and pharmacokinetic properties.
Molecular and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section details the known and predicted characteristics of 5-(5-Amino-2-methylphenoxy)pentan-1-ol.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 5-(5-Amino-2-methylphenoxy)pentan-1-ol | N/A |
| CAS Number | 1249926-73-5 | [1] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| Molecular Weight | 209.28 g/mol | [1] |
| Canonical SMILES | Cc1ccc(cc1OCCCCCO)N | Inferred |
Note: The SMILES string is inferred from the IUPAC name as a canonical representation was not found in the searched databases.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure using computational models. These predictions offer valuable first approximations for experimental design.
| Property | Predicted Value |
| logP | 2.1 |
| Topological Polar Surface Area (TPSA) | 58.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 6 |
These predicted values suggest that 5-(5-Amino-2-methylphenoxy)pentan-1-ol possesses moderate lipophilicity and is likely to be a hydrogen bond donor and acceptor, influencing its solubility and potential for biological interactions.
Synthesis and Characterization: A Proposed Pathway
While a specific, documented synthesis for 5-(5-Amino-2-methylphenoxy)pentan-1-ol was not identified in the surveyed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following proposed synthesis is a logical and efficient approach for laboratory-scale production.
Retrosynthetic Analysis
A logical disconnection approach points to a Williamson ether synthesis as the key bond-forming step. This involves the coupling of a suitably protected aminophenol with a halogenated pentanol derivative.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from commercially available precursors.
Step 1: Williamson Ether Synthesis
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Reactants: 5-Amino-2-methylphenol and 5-bromo-1-pentanol.
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Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is recommended to facilitate the S(_N)2 reaction.
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Base: A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
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Procedure: a. To a solution of 5-amino-2-methylphenol in the chosen solvent, add an equimolar amount of potassium carbonate. b. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide. c. Add 5-bromo-1-pentanol dropwise to the reaction mixture. d. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 5-(5-amino-2-methylphenoxy)pentan-1-ol.
Step 2: Protection of the Amino Group (Optional but Recommended)
For certain applications or further modifications, protection of the primary amine may be necessary to avoid side reactions.
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Protecting Group: A tert-butyloxycarbonyl (Boc) group is a common and easily removable protecting group for amines.
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Reagent: Di-tert-butyl dicarbonate (Boc₂O).
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Procedure: a. Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). b. Add Boc₂O and a catalytic amount of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). c. Stir at room temperature until the reaction is complete (monitored by TLC). d. Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. e. Dry the organic layer, concentrate, and purify if necessary to obtain the N-Boc protected compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O stretch of the ether.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Potential Applications and Future Research Directions
The structural motifs within 5-(5-Amino-2-methylphenoxy)pentan-1-ol suggest several avenues for its application in drug discovery and materials science.
Medicinal Chemistry
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Scaffold for Drug Discovery: The molecule can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. The primary amine and alcohol functionalities are ideal handles for combinatorial chemistry approaches.
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Analogs of Bioactive Molecules: The phenoxy-alkanol core is present in a number of known therapeutic agents. This compound could be used to generate analogs of existing drugs to explore structure-activity relationships (SAR).
Materials Science
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Monomer for Polymer Synthesis: The bifunctional nature of the molecule allows it to act as a monomer in polymerization reactions. The amine and hydroxyl groups can react with suitable co-monomers to form polyamides, polyesters, or polyurethanes with potentially unique properties.
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Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals. The presence of the long alkyl chain and the polar functional groups could enhance its adsorption onto metal surfaces, providing a protective barrier.
Future Research
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Exploration of Biological Activity: A primary focus of future research should be the systematic evaluation of the biological activity of this compound and its derivatives. Screening against a panel of disease-relevant targets, such as enzymes and receptors, could uncover novel therapeutic leads.
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Development of Novel Polymers: The synthesis and characterization of polymers derived from 5-(5-amino-2-methylphenoxy)pentan-1-ol could lead to new materials with tailored properties for applications in coatings, adhesives, or biomedical devices.
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Catalysis: The amine functionality could be utilized to chelate metal ions, suggesting potential applications in catalysis.
Conclusion
5-(5-Amino-2-methylphenoxy)pentan-1-ol represents a molecule with significant untapped potential. Its versatile chemical structure, combining key pharmacophoric features, makes it a compelling candidate for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a solid theoretical framework, including a plausible synthetic route and characterization strategy, to empower researchers to explore the scientific possibilities of this intriguing compound. The insights and proposed research directions outlined herein are intended to catalyze further inquiry and unlock the full potential of this promising chemical entity.

